molecular formula C26H22N2O5S B11692694 Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11692694
M. Wt: 474.5 g/mol
InChI Key: ZUYWLZQTAUJDLY-GLABSMNJSA-N
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Description

Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The benzodioxolyl, phenylethenyl, and other substituents are introduced through various coupling reactions.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of substituents with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar core structures.

    Benzodioxole Derivatives: Compounds with the benzodioxole moiety.

    Phenylethenyl Substituted Compounds: Molecules with similar phenylethenyl groups.

Uniqueness

Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H22N2O5S/c1-3-31-25(30)23-16(2)27-26-28(19(23)11-9-17-7-5-4-6-8-17)24(29)22(34-26)14-18-10-12-20-21(13-18)33-15-32-20/h4-14,19H,3,15H2,1-2H3/b11-9+,22-14+

InChI Key

ZUYWLZQTAUJDLY-GLABSMNJSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC5=C(C=C4)OCO5)S2)C

Origin of Product

United States

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